(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane physical and chemical properties
(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane physical and chemical properties
An In-depth Technical Guide to (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane for Researchers and Drug Development Professionals
Introduction
(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block of significant interest in modern organic synthesis and medicinal chemistry. As a derivative of (R)-glycerol, it provides a stereochemically defined three-carbon synthon that is instrumental in the asymmetric synthesis of complex molecules. Its utility is primarily derived from the presence of a protected diol in the form of a stable acetal (dioxolane ring) and a benzyl ether, which allows for selective chemical transformations at other positions. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Identification
The fundamental physical and chemical characteristics of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane are crucial for its application in synthesis. These properties dictate the reaction conditions, purification methods, and storage requirements.
Key Identifiers:
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IUPAC Name: (4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane[1]
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Synonyms: (R)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane, 1-O-benzyl-2,3-isopropylidene-sn-glycerol[1][3][4]
Structural Information:
Caption: 2D Structure of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane.
Quantitative Data Summary:
| Property | Value | Source(s) |
| Molecular Weight | 222.28 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid or powder | [5] |
| Boiling Point | 303 °C (at 760 mmHg); 80 °C (at 0.2 mmHg) | [3][4] |
| Density | 1.039 g/cm³ | [3][4] |
| Refractive Index (n²⁰/D) | 1.496 | [3][4] |
| Flash Point | 100 °C | [3][4] |
| Solubility | Soluble in chloroform and ethyl acetate (data for S-enantiomer) | [6] |
| Storage Conditions | Store at 2-8°C in a cool, dark place. Keep container tightly sealed. | [2][3][6] |
Synthesis and Manufacturing
The synthesis of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane typically starts from a chiral precursor, most commonly (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal. The synthesis involves the protection of the primary alcohol with a benzyl group.
General Synthetic Workflow:
Caption: General workflow for the synthesis of the target compound.
Exemplary Experimental Protocol:
This protocol is adapted from a literature procedure for a similar compound and illustrates the core chemical transformation.[7]
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Preparation: To a stirred suspension of sodium hydride (a slight molar excess) in a suitable dry aprotic solvent (e.g., dry Toluene or DMF) under an inert atmosphere (Nitrogen or Argon), add (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol dropwise at 0 °C.
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Alkoxide Formation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
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Benzylation: Cool the reaction mixture again to 0 °C and add benzyl chloride (or benzyl bromide) dropwise.
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Reaction Completion: The reaction is typically heated (e.g., refluxed in toluene) for several hours to ensure complete conversion.[7] Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
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Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by fractional distillation under high vacuum to yield the final product as a colorless liquid.[7]
Causality and Experimental Choices:
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Inert Atmosphere: Sodium hydride is highly reactive with water and moisture; an inert atmosphere is critical to prevent its decomposition and potential fire hazards.
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Aprotic Solvent: Solvents like Toluene or DMF are used because they do not have acidic protons that would react with the sodium hydride.
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Strong Base: A strong base like sodium hydride is required to deprotonate the primary alcohol, forming a potent nucleophile (the alkoxide) necessary for the subsequent SN2 reaction.
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Purification: Fractional distillation under vacuum is effective for purifying liquids with high boiling points, as it allows distillation at a lower temperature, preventing thermal decomposition of the product.
Applications in Research and Drug Development
The utility of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane stems from its identity as a chiral building block, enabling the construction of stereochemically complex molecules.
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Asymmetric and Chiral Pool Synthesis: This compound is a cornerstone in "chiral pool" synthesis, where a readily available, inexpensive enantiopure starting material is used to build up more complex chiral molecules. It provides a reliable source of (R)-stereochemistry at a key position. Its stability and the predictable reactivity of its functional groups make it a valuable tool in asymmetric synthesis research.[8]
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Protecting Group Chemistry: The dioxolane moiety serves as a protecting group for a 1,2-diol. It is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and many oxidizing and reducing agents. This allows for extensive chemical modifications on other parts of a molecule. The benzyl ether is also a robust protecting group for the primary alcohol, which can be selectively removed under different conditions (typically hydrogenolysis) than the dioxolane group (acidic hydrolysis). This orthogonal protection scheme is highly advantageous in multi-step synthesis.[9]
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Development of Active Pharmaceutical Ingredients (APIs): The specific stereochemistry of drug molecules is often critical for their biological activity and safety. This compound is employed in the synthesis of APIs where the (R)-configuration at the glycerol backbone is essential for therapeutic efficacy.[8] Furthermore, the dioxolane scaffold itself is of interest. Dioxolane derivatives have been investigated as potential modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a major challenge in oncology.[10] They are also used in the formulation of prodrugs to enhance properties like bioavailability.[9]
Spectroscopic Analysis and Quality Control
Confirming the identity and purity of (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is essential before its use in synthesis. Standard analytical techniques are employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the methyl protons of the isopropylidene group (two singlets), the diastereotopic methylene protons of the benzyl group and the dioxolane ring, the chiral methine proton, and the aromatic protons of the benzyl group.
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¹³C NMR: Will display distinct peaks for all 13 carbon atoms, including the quaternary carbon and methyl carbons of the isopropylidene group, the carbons of the dioxolane ring, the methylene bridge, and the aromatic carbons.
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Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching (aliphatic and aromatic), C-O stretching for the ether and acetal functionalities, and aromatic C=C bending.
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Mass Spectrometry (MS): Will confirm the molecular weight of 222.28 g/mol and provide characteristic fragmentation patterns useful for structural confirmation.
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Purity and Enantiomeric Excess (ee) Analysis: Purity is often assessed by Gas Chromatography (GC).[2] The enantiomeric excess, a critical parameter for a chiral building block, can be determined using chiral GC or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure safety and maintain the chemical integrity of the compound.
Hazard Identification and Precautionary Measures:
While some safety data sheets (SDS) do not classify the compound as hazardous, others indicate potential risks.[2][11] It is prudent to handle it with care, following the more stringent safety recommendations.
| Hazard Statement (Potential) | Precautionary Measures | Source(s) |
| H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [11] |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor. | [11] |
| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [11] |
| H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [11] |
Handling and Personal Protective Equipment (PPE):
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Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
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Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[11]
Storage and Stability:
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Store in a tightly closed container in a cool (2-8°C), dark, and well-ventilated area.[2][3][6][12]
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Keep away from incompatible materials such as strong acids and oxidizing agents.[12]
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The product is supplied for research and development purposes and is not on the EPA's Toxic Substances Control Act (TSCA) inventory.[2][11]
Conclusion
(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a high-value chemical tool for the synthesis of enantiomerically pure compounds. Its stable, protected structure and defined stereochemistry provide a reliable platform for constructing complex molecular architectures required in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory. This guide provides the foundational knowledge for researchers and developers to leverage the full potential of this important chiral building block.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10944055, (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Available from: [Link]
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PrepChem (2023). Preparation of 4-benzyloxymethyl-2,2,4-trimethyl-1,3-dioxolane. Available from: [Link]
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MySkinRecipes (n.d.). (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Available from: [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10878747, (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. Available from: [Link]
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Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2568-2578. Available from: [Link]
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Organic Chemistry Portal (n.d.). Synthesis of 1,3-dioxolanes. Available from: [Link]
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